N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-30-18-7-5-15(6-8-18)19(24-9-11-31-12-10-24)14-22-20(26)21(27)23-16-3-2-4-17(13-16)25(28)29/h2-8,13,19H,9-12,14H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGDHOPFTFFAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with morpholine to form 2-(4-methoxyphenyl)-2-morpholinoethanol.
Nitration: The next step is the nitration of aniline to produce 3-nitroaniline.
Oxalamide Formation: Finally, the intermediate 2-(4-methoxyphenyl)-2-morpholinoethanol is reacted with 3-nitroaniline in the presence of oxalyl chloride to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 3-aminophenyl derivative.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding due to its complex structure.
Materials Science: The compound can be used in the synthesis of novel polymers or as a precursor for materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with biological targets such as enzymes or receptors. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance solubility and membrane permeability. These interactions can modulate the activity of specific molecular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound contrasts with chloro () or pyridyl () substituents in analogs. Nitro groups may enhance binding to targets requiring electron-deficient aromatic interactions.
Morpholinoethyl Motif: Shared with CAS 941914-01-8 (), this group likely improves solubility and mimics tertiary amine interactions observed in receptor-binding studies.
Biological Activity : While the target compound’s nitro group is unique among the cited analogs, related structures show antiviral (), enzymatic inhibitory (), and sensory modulation () activities.
Q & A
Q. What are the optimal synthetic routes for N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide, and how can purity be maximized?
The synthesis typically involves a multi-step process:
Intermediate preparation : 4-Methoxyphenyl and 3-nitrophenyl derivatives are synthesized separately.
Coupling reactions : Oxalamide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) under inert conditions .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product.
Key parameters : Temperature (0–5°C for sensitive steps), solvent choice (DMF or dichloromethane), and stoichiometric control to minimize side products .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- NMR : / NMR to verify substituent connectivity and stereochemistry. For example, methoxy protons appear as singlets at ~3.8 ppm, while morpholine protons show characteristic splitting .
- Mass spectrometry (HRMS/ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtained (e.g., using SHELX programs for refinement) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation.
- pH sensitivity : Stability studies in buffers (pH 3–9) show hydrolysis of the oxalamide bond at extremes, requiring neutral conditions for long-term storage .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., kinases)?
- Binding assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify affinity (e.g., K values for RSK kinases). Competitive binding studies with ATP analogs can identify allosteric vs. active-site interactions .
- Molecular docking : Simulations (AutoDock Vina) predict binding poses, highlighting hydrogen bonds between the morpholino group and kinase hinge regions .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Substituent variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate potency.
- Morpholine ring modifications : Test piperazine or thiomorpholine analogs to assess solubility and target engagement .
- Bioisosteric replacements : Substitute the oxalamide with urea or sulfonamide groups to improve metabolic stability .
Q. What in silico strategies predict pharmacokinetic properties (e.g., bioavailability, CYP inhibition)?
- ADMET prediction : Tools like SwissADME calculate LogP (~3.2) and topological polar surface area (TPSA > 90 Ų), indicating moderate permeability.
- CYP450 inhibition : Molecular dynamics simulations identify interactions with CYP3A4/2D6 active sites, flagging potential drug-drug interactions .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays).
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Orthogonal validation : Use CRISPR-edited cell lines to confirm target specificity vs. phenotypic responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
